Cas no 865532-70-3 (Resolvin E2)

Resolvin E2 structure
Resolvin E2 structure
상품 이름:Resolvin E2
CAS 번호:865532-70-3
MF:C20H30O4
메가와트:334.449806690216
CID:859453

Resolvin E2 화학적 및 물리적 성질

이름 및 식별자

    • Resolvin E2
    • (-)-Resolvin E2
    • (18R)-Resolvin E2
    • (5S,6E,8Z,11Z,14Z,16E,18R)-5,18-Dihydroxy-6,8,11,14,16-eicosapentaenoic acid (ACI)
    • 인치: 1S/C20H30O4/c1-2-18(21)14-11-9-7-5-3-4-6-8-10-12-15-19(22)16-13-17-20(23)24/h3-4,7-12,14-15,18-19,21-22H,2,5-6,13,16-17H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,14-11+,15-12+/t18-,19-/m1/s1
    • InChIKey: KPRHYAOSTOHNQA-NNQKPOSRSA-N
    • 미소: C(CCC(=O)O)[C@H](O)/C=C/C=C\C/C=C\C/C=C\C=C\[C@H](O)CC

계산된 속성

  • 정밀분자량: 334.21400

실험적 성질

  • PSA: 77.76000
  • LogP: 3.93430

Resolvin E2 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
R144695-25mg
Resolvin E2
865532-70-3
25mg
$ 35000.00 2023-09-06

Resolvin E2 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
참조
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

합성회로 2

반응 조건
1.1 Reagents: Sodium bis(trimethylsilyl)amide
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  3.5 h, -78 °C → -40 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  26 h, rt
참조
Total synthesis of resolvin E2
Kosaki, Yusuke; et al, Tetrahedron Letters, 2010, 51(14), 1856-1859

합성회로 3

반응 조건
1.1 Reagents: Silver ,  Copper ,  Zinc Solvents: Methanol ,  Water ;  16 h, 50 °C
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  0 °C
2.2 Reagents: Monosodium phosphate Solvents: Water ;  acidified, 0 °C
참조
Total synthesis of the anti-inflammatory lipid mediator Resolvin E2
Rodriguez, Ana R.; et al, Tetrahedron Letters, 2012, 53(15), 1912-1915

합성회로 4

반응 조건
1.1 Reagents: Butyllithium ,  Bromo[1,1′-thiobis[methane]]copper Solvents: Tetrahydrofuran ,  Hexane ;  5 min, -78 °C
1.2 Reagents: Hexamethylphosphoramide Solvents: Tetrahydrofuran ;  0 °C; 17 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Quinoline ,  Palladium Solvents: Ethyl acetate ;  16 h, 1 atm, rt
3.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
3.2 Solvents: Water ;  1 h, rt
3.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
3.4 Reagents: Sodium chloride Solvents: Water
3.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
3.6 Reagents: Ammonium chloride Solvents: Water
참조
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

합성회로 5

반응 조건
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  0 °C; 0 °C → rt
2.1 Reagents: Silver ,  Copper ,  Zinc Solvents: Methanol ,  Water ;  16 h, 50 °C
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  0 °C
3.2 Reagents: Monosodium phosphate Solvents: Water ;  acidified, 0 °C
참조
Total synthesis of the anti-inflammatory lipid mediator Resolvin E2
Rodriguez, Ana R.; et al, Tetrahedron Letters, 2012, 53(15), 1912-1915

합성회로 6

반응 조건
1.1 Reagents: Carbon tetrabromide ,  1,2-Bis(diphenylphosphino)ethane Solvents: Dichloromethane ;  10 min, 0 °C
2.1 Reagents: Butyllithium ,  Bromo[1,1′-thiobis[methane]]copper Solvents: Tetrahydrofuran ,  Hexane ;  5 min, -78 °C
2.2 Reagents: Hexamethylphosphoramide Solvents: Tetrahydrofuran ;  0 °C; 17 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Quinoline ,  Palladium Solvents: Ethyl acetate ;  16 h, 1 atm, rt
4.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
4.2 Solvents: Water ;  1 h, rt
4.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
4.4 Reagents: Sodium chloride Solvents: Water
4.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
4.6 Reagents: Ammonium chloride Solvents: Water
참조
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

합성회로 7

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  0 °C
1.2 Reagents: Monosodium phosphate Solvents: Water ;  acidified, 0 °C
참조
Total synthesis of the anti-inflammatory lipid mediator Resolvin E2
Rodriguez, Ana R.; et al, Tetrahedron Letters, 2012, 53(15), 1912-1915

합성회로 8

반응 조건
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  overnight, rt; 4 h, rt
1.2 Reagents: Imidazole Solvents: Dimethylformamide ;  0 °C; 3 h, rt
1.3 Solvents: Acetic acid ,  Tetrahydrofuran ,  Water ;  6 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Sodium bis(trimethylsilyl)amide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Solvents: Toluene ,  Tetrahydrofuran ;  1 h, -80 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
참조
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

합성회로 9

반응 조건
1.1 Reagents: Cuprous chloride Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Solvents: Tetrahydrofuran ;  rt; 14 h, 60 °C; 60 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Butyllithium ,  Bromo[1,1′-thiobis[methane]]copper Solvents: Tetrahydrofuran ,  Hexane ;  5 min, -78 °C
2.2 Reagents: Hexamethylphosphoramide Solvents: Tetrahydrofuran ;  0 °C; 17 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Quinoline ,  Palladium Solvents: Ethyl acetate ;  16 h, 1 atm, rt
4.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
4.2 Solvents: Water ;  1 h, rt
4.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
4.4 Reagents: Sodium chloride Solvents: Water
4.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
4.6 Reagents: Ammonium chloride Solvents: Water
참조
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

합성회로 10

반응 조건
1.1 Solvents: Acetonitrile ;  rt
2.1 Reagents: Sodium bis(trimethylsilyl)amide
2.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  3.5 h, -78 °C → -40 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  26 h, rt
참조
Total synthesis of resolvin E2
Kosaki, Yusuke; et al, Tetrahedron Letters, 2010, 51(14), 1856-1859

합성회로 11

반응 조건
1.1 Solvents: Acetonitrile ;  rt; overnight, reflux
2.1 Reagents: Sodium bis(trimethylsilyl)amide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Solvents: Toluene ,  Tetrahydrofuran ;  1 h, -80 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
참조
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

합성회로 12

반응 조건
1.1 Solvents: Benzene ;  17 h, reflux
2.1 Reagents: Sodium bis(trimethylsilyl)amide
2.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  3.5 h, -78 °C → -40 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  26 h, rt
참조
Total synthesis of resolvin E2
Kosaki, Yusuke; et al, Tetrahedron Letters, 2010, 51(14), 1856-1859

합성회로 13

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  26 h, rt
참조
Total synthesis of resolvin E2
Kosaki, Yusuke; et al, Tetrahedron Letters, 2010, 51(14), 1856-1859

합성회로 14

반응 조건
1.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
1.2 Solvents: Water ;  1 h, rt
1.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
1.4 Reagents: Sodium chloride Solvents: Water
1.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
1.6 Reagents: Ammonium chloride Solvents: Water
참조
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

합성회로 15

반응 조건
1.1 Reagents: Sodium bis(trimethylsilyl)amide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Solvents: Toluene ,  Tetrahydrofuran ;  1 h, -80 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
참조
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

합성회로 16

반응 조건
1.1 Reagents: Hydrogen Catalysts: Quinoline ,  Palladium Solvents: Ethyl acetate ;  16 h, 1 atm, rt
2.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
2.2 Solvents: Water ;  1 h, rt
2.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
2.4 Reagents: Sodium chloride Solvents: Water
2.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
2.6 Reagents: Ammonium chloride Solvents: Water
참조
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

합성회로 17

반응 조건
1.1 Reagents: Imidazole ,  N-Iodosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 1 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Solvents: Acetonitrile ;  rt; overnight, reflux
2.1 Reagents: Sodium bis(trimethylsilyl)amide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Solvents: Toluene ,  Tetrahydrofuran ;  1 h, -80 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
참조
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

Resolvin E2 Raw materials

Resolvin E2 Preparation Products

추천 기사

추천 공급업체
Hebei Ganmiao New material Technology Co., LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hebei Ganmiao New material Technology Co., LTD
Shandong Feiyang Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Feiyang Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Taizhou Jiayin Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Jincang Pharmaceutical (Shanghai) Co., LTD.